molecular formula C22H21N3O4S2 B3206983 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide CAS No. 1040678-24-7

2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide

Cat. No.: B3206983
CAS No.: 1040678-24-7
M. Wt: 455.6 g/mol
InChI Key: OJICPILEVNJWDC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring at the 2-position. The oxadiazole moiety is further functionalized with a 4-ethoxyphenyl group, while the sulfonamide nitrogen atoms are substituted with a methyl group and a 4-methylphenyl group. The 4-methylphenyl group on the sulfonamide may contribute to π-π stacking interactions in biological targets, a feature common in kinase inhibitors or enzyme modulators.

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-4-28-18-11-7-16(8-12-18)21-23-22(29-24-21)20-19(13-14-30-20)31(26,27)25(3)17-9-5-15(2)6-10-17/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJICPILEVNJWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article synthesizes current research findings regarding its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • 1,2,4-Oxadiazole ring : Known for its pharmacological properties.
  • Thiophene moiety : Contributes to the compound's electronic properties.
  • Sulfonamide group : Often associated with antibacterial activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole core have shown promising results in inhibiting cancer cell proliferation:

  • MCF-7 Cells : The compound increased p53 expression and activated caspase-3, indicating a mechanism leading to apoptosis. The IC50 value for related compounds was reported at 10.38 µM .

Case Studies

  • Study on MCF-7 and HeLa Cells :
    • Derivatives exhibited varying cytotoxicity with IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells.
    • Flow cytometry indicated cell cycle arrest at the G0-G1 phase, suggesting potential as an anticancer agent .
  • Inhibition of Carbonic Anhydrases :
    • The compound showed selective inhibition against human carbonic anhydrases (hCA IX and XII), with significant activity at nanomolar concentrations (e.g., K_i values of 89 pM for hCA IX) .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity:

  • Minimum Inhibitory Concentrations (MIC) : Compounds were effective against various pathogens with MIC values as low as 0.22 µg/mL .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential:

Enzyme TargetActivity LevelIC50/Ki Value
Human Carbonic Anhydrase IXHigh89 pM
Human Carbonic Anhydrase IIModerate0.75 nM

This table summarizes the enzyme inhibition profile relevant to the compound's biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications in substituents on the oxadiazole ring have been shown to significantly influence activity:

  • Electron-withdrawing groups (EWGs) enhance antitumor activity.
  • The position of substituents (meta vs. para) affects binding affinity and selectivity towards target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in the substituents on the oxadiazole ring and the sulfonamide moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Oxadiazole Substituent Sulfonamide Substituents Key Properties/Applications (Inferred) Reference ID
2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide (Target Compound) 4-Ethoxyphenyl N-methyl, N-(4-methylphenyl) High lipophilicity; potential CNS activity -
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 4-Fluorophenyl N-methyl, N-(4-methoxyphenyl) Enhanced metabolic stability (electron-withdrawing F)
N-methyl-N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide 4-Methylphenyl N-methyl, N-(4-methylphenyl) Moderate solubility; possible kinase inhibition
N-methyl-N-(4-methylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide 3-Trifluoromethylphenyl N-methyl, N-(4-methylphenyl) High electron deficiency; improved target binding

Key Observations:

Electronic Effects: The 4-ethoxyphenyl group in the target compound provides electron-donating character, which may stabilize charge-transfer interactions in biological systems. The 4-methylphenyl substituent on the sulfonamide (common in and ) enhances hydrophobic interactions, whereas the 4-methoxyphenyl group in adds polarity, possibly affecting solubility .

Synthetic Routes :

  • The synthesis of these compounds likely involves cyclization of thioamide precursors to form the oxadiazole ring, followed by sulfonylation. For example, describes analogous protocols for triazole-thione derivatives, where sodium hydroxide-mediated cyclization is critical .

Spectral Characterization :

  • IR spectra of similar sulfonamides (e.g., and ) show characteristic bands:

  • C=O stretches at ~1663–1682 cm⁻¹ (absent in tautomeric thiones).
  • S–O stretches (sulfonamide) at ~1150–1250 cm⁻¹ .
    • The target compound’s ethoxy group would exhibit C–O–C asymmetric stretching near 1250 cm⁻¹, distinguishable from methoxy (~1270 cm⁻¹) or halogenated analogs .

Biological Implications (Hypothetical) :

  • The 4-ethoxyphenyl group’s bulk may reduce off-target interactions compared to smaller groups like fluorine.
  • Compounds with trifluoromethyl groups () are often protease-resistant, making them candidates for oral therapeutics .

Research Findings and Data Gaps

  • Solubility and LogP: No experimental LogP data is available in the provided evidence, but computational models predict higher lipophilicity for the ethoxy analog compared to methoxy or halogenated derivatives.
  • Biological Activity : While and focus on triazole derivatives, the oxadiazole-sulfonamide scaffold is prevalent in COX-2 inhibitors and carbonic anhydrase inhibitors. The target compound’s activity in these systems remains unstudied .
  • Thermal Stability : Oxadiazoles with electron-donating groups (e.g., ethoxy) typically exhibit lower melting points than halogenated analogs, as seen in related sulfonamides .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves sequential cyclization and sulfonamide coupling. Key steps include:
  • Oxadiazole Formation : Reacting 4-ethoxyphenylamidoxime with thiophene-3-sulfonyl chloride under reflux in dry THF (80–90°C) with triethylamine as a base .
  • Sulfonamide Coupling : Use of N-methyl-4-methylaniline with a molar ratio of 1:1.2 under inert conditions (N₂ atmosphere) to minimize oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields ~65–72% purity, with recrystallization in ethanol improving purity to >95% .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of coupling agents (e.g., HATU or EDCI) to reduce byproducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the oxadiazole ring (δ 8.3–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for N-methyl) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and oxadiazole C=N vibrations (1600–1650 cm⁻¹) .
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between thiophene and oxadiazole rings) to validate computational models .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days. Monitor degradation via HPLC-MS, focusing on hydrolysis of the sulfonamide or oxadiazole moieties .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability for storage) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values in kinase assays) be resolved for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration, enzyme lot consistency). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Structural Modifications : Synthesize analogs (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) to isolate SAR trends. Compare activity against isoforms (e.g., EGFR vs. HER2) to identify selectivity drivers .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate protein targets, followed by LC-MS/MS identification .
  • Molecular Dynamics Simulations : Model interactions with suspected targets (e.g., tubulin) to predict binding modes and guide mutagenesis studies .

Q. How can researchers design a study to compare this compound’s efficacy with structurally similar analogs?

  • Methodological Answer :
  • In Vitro Panel Testing : Screen against a panel of 50+ cancer cell lines (NCI-60) to generate GI₅₀ profiles. Use PCA (Principal Component Analysis) to cluster analogs by efficacy patterns .
  • Free-Energy Perturbation (FEP) Calculations : Quantify relative binding energies of analogs to prioritize candidates for synthesis .

Methodological Challenges & Solutions

Q. What are the key considerations for scaling up synthesis without compromising purity?

  • Answer :
  • Continuous Flow Chemistry : Implement microreactors for oxadiazole formation to enhance heat transfer and reduce side reactions .
  • Quality Control : Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate purity during scale-up .

Q. How can researchers address low solubility in aqueous media during in vivo studies?

  • Answer :
  • Prodrug Design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to the active form .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to enhance bioavailability. Characterize release kinetics via dialysis bag method .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide

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